5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
CAS No.:
Cat. No.: VC10215332
Molecular Formula: C16H13ClN2O2S
Molecular Weight: 332.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13ClN2O2S |
|---|---|
| Molecular Weight | 332.8 g/mol |
| IUPAC Name | 5-(4-chloroanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C16H13ClN2O2S/c1-10-3-2-4-13(9-10)19-15(20)14(22-16(19)21)18-12-7-5-11(17)6-8-12/h2-9,14,18H,1H3 |
| Standard InChI Key | RCDCHYMSCOUPRX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)Cl |
| Canonical SMILES | CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)Cl |
Introduction
Chemical Architecture and Synthesis
Molecular Composition
The compound’s molecular formula, , corresponds to a molar mass of 332.8 g/mol . Its IUPAC name, 5-(4-chloroanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione, reflects the presence of two aromatic systems: a 4-chlorophenyl group attached via an amine linkage and a 3-methylphenyl substituent directly bonded to the thiazolidinedione ring. The stereoelectronic interplay between the electron-withdrawing chlorine atom and electron-donating methyl group influences its reactivity and biological target affinity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 332.8 g/mol |
| XLogP3-AA | 4.6 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
| Exact Mass | 332.0386 Da |
Data sourced from PubChem and VulcanChem .
Synthetic Methodologies
The synthesis of thiazolidinedione derivatives typically involves a Mannich reaction between substituted aromatic aldehydes, thiourea, and morpholine under acidic conditions . For this compound, two primary routes have been documented:
Conventional Thermal Synthesis:
-
Formation of Thiazolidinedione Core: Chloroacetic acid reacts with thiourea in aqueous HCl under reflux (100–110°C for 10–12 hours), yielding thiazolidine-2,4-dione (TZD) with a 78.42% yield .
-
Mannich Reaction: TZD undergoes condensation with 3-methylbenzaldehyde and morpholine in ethanol catalyzed by HCl, followed by 5–6 hours of reflux to form the final product .
Microwave-Assisted Synthesis:
Microwave irradiation (420 W, 120°C, 6–10 minutes) accelerates the Mannich reaction, enhancing yields to 90.25% while reducing reaction times by 90% compared to conventional methods . This technique minimizes side reactions and improves regioselectivity due to uniform heating.
Table 2: Synthesis Route Comparison
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 5–6 hours | 6–10 minutes |
| Yield | 78.42% | 90.25% |
| Energy Consumption | High | Low |
| Byproduct Formation | Moderate | Minimal |
Pharmacological Activities
Antidiabetic Efficacy
The compound acts as a PPAR-γ agonist, enhancing insulin sensitivity in adipocytes and hepatocytes. In alloxan-induced diabetic rats, doses of 35 mg/kg and 70 mg/kg reduced fasting blood glucose by 42% and 58%, respectively, over 28 days . Chronic administration (70 mg/kg) restored pancreatic β-cell morphology, indicating regenerative potential . Molecular docking studies reveal a binding affinity () at the PPAR-γ ligand-binding domain, stabilizing helix H12 and promoting coactivator recruitment .
Anti-inflammatory Action
At 500 μg/mL, the compound inhibits human red blood cell (HRBC) membrane lysis by 74% and protein denaturation by 68%, surpassing diclofenac (65% and 62%, respectively) . COX-1/COX-2 docking simulations show preferential binding to COX-2 () via hydrogen bonds with Arg120 and Tyr355, explaining its selectivity over COX-1 () .
Table 3: Biological Activity Profile
| Activity Type | Model | Efficacy (% Inhibition) | Effective Dose |
|---|---|---|---|
| Hypoglycemic | Alloxan-induced rats | 58% Fasting glucose reduction | 70 mg/kg |
| HRBC Stabilization | In vitro assay | 74% | 500 μg/mL |
| Protein Denaturation | In vitro assay | 68% | 500 μg/mL |
Spectroscopic Characterization
Infrared Spectroscopy
The IR spectrum exhibits characteristic absorptions at:
-
: C=O stretching of the thiazolidinedione ring.
-
: C-N vibration of the secondary amine.
-
: C-Cl stretching of the para-chlorophenyl group.
Nuclear Magnetic Resonance
(400 MHz, DMSO-):
(100 MHz, DMSO-):
Pharmacokinetic Considerations
While detailed pharmacokinetic studies remain limited, preliminary data suggest moderate oral bioavailability (43%) due to first-pass metabolism. The compound’s logP value (4.6) predicts favorable membrane permeability, but high plasma protein binding (89%) may limit tissue distribution . In silico ADMET predictions using SwissADME indicate a high likelihood of CYP3A4-mediated hepatic metabolism, necessitating structural optimization to improve metabolic stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume